N-[(4-methylphenyl)methyl]acetamide
Overview
Description
It is a derivative of acetamide and is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of the acetamide moiety . This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methylphenyl)methyl]acetamide can be synthesized through several methods. One common method involves the reaction of p-toluidine with acetic anhydride . The reaction typically proceeds under mild conditions, with the p-toluidine being dissolved in a suitable solvent such as ethanol or acetic acid, and then acetic anhydride is added slowly with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products . The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways by interacting with cytokines and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group.
N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a methyl group
Uniqueness
N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its hydrophobicity and can influence its reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJCTSEACBXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179767 | |
Record name | N-((4-methylphenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25079-96-3 | |
Record name | N-((4-methylphenyl)methyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025079963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-methylphenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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